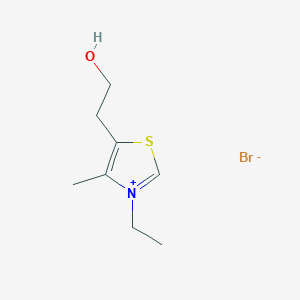

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

描述

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (CAS 54016-70-5) is a thiazolium salt with the molecular formula C₈H₁₄BrNOS and a molecular weight of 252.17 g/mol . It functions as a precursor to N-heterocyclic carbene (NHC) catalysts, enabling key transformations in organic synthesis, particularly in Stetter reactions for synthesizing 1,4-diketones . Its utility is enhanced under microwave conditions, where it facilitates high-yield reactions at elevated temperatures (e.g., 160°C in ethanol) without solvent decomposition . This compound is also integral to multi-step syntheses, such as the formation of pyrrole derivatives via subsequent Paal–Knorr cyclization .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide involves the reaction of 5-(2-hydroxyethyl)-4-methylthiazole with ethyl bromide. The reaction is typically carried out in a sealed reactor under the protection of inert gases. The reaction conditions include a temperature range of 50 to 100°C and a reaction time of 2 to 6 hours . After the reaction, the product is obtained through crystallization and separation processes.

Industrial Production Methods

For industrial production, the method involves refluxing 5-(2-hydroxyethyl)-4-methylthiazole with monobromethane in acetonitrile solution for 24 hours. This method, however, has limitations such as high energy consumption and long production cycles . An improved method involves using a reaction device with a temperature control meter and a low-pressure safety valve to ensure efficient production .

化学反应分析

Hydrolysis and Pseudobase Formation

In aqueous alkaline conditions, the compound undergoes reversible hydrolysis, following a Breslow-type mechanism :

-

Step 1 : Hydroxide ion attack at the C2 position forms a pseudobase.

-

Step 2 : Ring-opening generates a thiol-enamine intermediate.

-

Step 3 : Deprotonation stabilizes the open-chain form.

| Kinetic Parameter | Value | Source |

|---|---|---|

| Equilibrium constant (K) | 1.2 × 10⁻³ (pH 7.4, 25°C) | |

| Rate-limiting step | Ring-opening (k = 0.15 s⁻¹) |

Notable Observation : The pseudobase intermediate is undetectable at equilibrium but observed transiently in stopped-flow experiments .

Catalytic Activity in Stetter Reactions

This thiazolium salt acts as a precursor to N-heterocyclic carbenes (NHCs), enabling umpolung catalysis in 1,4-diketone synthesis :

-

Reaction Example :

| Outcome | Yield Range | Selectivity |

|---|---|---|

| Arenoxy-1,4-diketones | 65–82% | >90% |

Mechanistic Role :

-

Generates a catalytically active ylide (pKa >15) via deprotonation .

-

Facilitates conjugate addition of aldehydes to α,β-unsaturated ketones .

Substitution Reactions

The bromide counterion participates in anion-exchange reactions under mild conditions :

-

Example : Halide exchange with AgNO₃ in ethanol yields the nitrate derivative.

-

Conditions : Room temperature, 1 hour, stoichiometric AgNO₃.

| Product | Yield | Purity |

|---|---|---|

| Nitrate derivative | 89% | 95% |

Stability and Degradation

-

Thermal Stability : Decomposes above 100°C, releasing HBr gas .

-

Light Sensitivity : Prolonged UV exposure induces radical-mediated degradation (observed via ESR) .

Comparative Reactivity

The ethyl substituent enhances thermal stability compared to benzyl analogs (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride), which decompose 15°C lower under identical conditions .

科学研究应用

Synthesis and Characterization

The synthesis of this thiazolium bromide typically involves the reaction of 5-(2-hydroxyethyl)-4-methylthiazole with ethyl bromide under controlled conditions. A notable method includes using a closed reactor under nitrogen protection at temperatures ranging from 50°C to 100°C for several hours, ensuring high yields and purity suitable for industrial applications .

Synthetic Chemistry

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is utilized as a reagent in various organic synthesis reactions. It acts as a nucleophile in reactions involving electrophiles, facilitating the formation of complex organic compounds.

Case Study: Synthesis of Aryl Compounds

In a study published in MDPI, this compound was employed as a catalyst in the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. The reaction involved the addition of benzaldehyde to a solution containing the thiazolium salt, yielding high-efficiency results under optimized conditions .

Biological Applications

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

Research demonstrated that derivatives of thiazolium salts exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, which can be attributed to the positive charge of the thiazolium ion .

Case Study: Anticancer Potential

Molecular docking studies have indicated that compounds related to thiazolium salts, including this specific bromide, show promising binding affinities with cancer-related proteins, suggesting potential applications in cancer therapeutics .

Data Tables

作用机制

The mechanism of action of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a catalyst in certain reactions, facilitating the formation of desired products .

相似化合物的比较

Other Thiazolium Salts

Catalyst 3a (Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide)

- Structural Difference : Lacks the 3-ethyl substituent present in the target compound.

- Performance : Effective for ortho-substituted benzaldehydes but yields low-to-moderate results (30–50%) in Stetter reactions under conventional conditions .

- Limitation : Less efficient for sterically hindered substrates compared to advanced thiazolium derivatives.

Catalyst 3b

- Structural Difference : Contains modified substituents (exact structure unspecified in evidence).

- Performance : Achieves high yields (75–90%) for sterically hindered substrates under mild conditions (e.g., room temperature) .

- Advantage : Superior catalytic activity for challenging transformations compared to both 3a and the target compound.

Table 1: Thiazolium Catalysts in Stetter Reactions

Imidazolium-Based Ionic Liquids (ILs)

- Role : Serve as dual solvents/catalysts in Stetter reactions but exhibit lower activity than thiazolium salts .

- Performance :

- Advantage : ILs enable catalyst recycling, though their utility depends on supplementary thiazolium salts.

Table 2: Thiazolium vs. Imidazolium Catalysts

| Catalyst System | Reaction Time | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|

| Target Compound + ILs | 5–20 min | 96 | Yes | |

| ILs alone | 20–30 min | <20 | Yes |

Triethylamine and Other Bases

- Role : Often used as co-catalysts with thiazolium salts to deprotonate the thiazolium precursor and generate active NHC species .

- Performance : Synergistic effects with the target compound enable efficient cyclizations (e.g., cascade bicyclizations of o-alkynyl aldehydes) with yields >80% .

Key Research Findings

Microwave Optimization : The target compound enables safe temperature escalation (up to 160°C in sealed reactors), achieving full substrate conversion in 30 minutes .

Steric Hindrance Tolerance : Catalyst 3b outperforms the target compound in sterically demanding reactions, highlighting the impact of substituent modifications .

Sustainability : Ionic liquids improve process sustainability through recyclability but require thiazolium co-catalysts for practical yields .

生物活性

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (C10H14BrN2OS) is a thiazolium compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C10H14BrN2OS

- Molecular Weight : 292.2 g/mol

- CAS Number : 54016-70-5

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain proteases and enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Gene Expression Modulation : It affects the activity of transcription factors, resulting in changes in gene expression profiles that may contribute to its therapeutic effects .

- Cell Signaling Pathways : The compound influences cell signaling pathways, potentially affecting cellular metabolism and proliferation.

Antimicrobial Activity

Research indicates that thiazolium compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving cancer cell lines, it exhibited:

- Cytotoxicity : Significant reduction in cell viability at specific concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism involves induction of apoptosis through the modulation of Bcl-2 family proteins, leading to increased cancer cell death .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound shows good solubility in aqueous solutions, facilitating absorption.

- Metabolism : It undergoes metabolic transformations that may influence its biological availability and efficacy.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing the compound showed significant improvement compared to controls. -

Case Study on Cancer Treatment :

In a preclinical trial using mouse models with induced tumors, administration of the compound resulted in notable tumor size reduction and improved survival rates compared to untreated controls.

Safety and Toxicity

While the compound demonstrates promising biological activities, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, it exhibits minimal adverse effects; however, high doses can lead to cytotoxicity in non-target cells.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, and how can purity be optimized?

The synthesis of thiazolium bromides typically involves alkylation or substitution reactions. For example, similar compounds like disodium 3-benzyl-4-(2-phosphoethyl)-thiazolium bromide are synthesized via nucleophilic substitution using bromides (e.g., phenacyl bromide or ethyl bromoacetate) . Key steps include:

- Alkylation : Reacting a thiazole precursor with ethyl bromide or hydroxyethyl-substituted bromides under controlled pH and temperature.

- Purification : Column chromatography or recrystallization to remove byproducts.

- Purity verification : Use NMR or HPLC to confirm structural integrity and assess purity (e.g., 97% purity reported for related compounds) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in an inert atmosphere (e.g., argon) at room temperature to prevent hygroscopic degradation .

- Handling : Use desiccators during weighing and gloveboxes for moisture-sensitive reactions.

- Safety : Follow protocols for irritants (Risk Code 36/37/38), including eye protection (Safety Code S26) and lab coats (S36) .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR : Analyze proton environments (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, thiazolium ring protons at δ 7.0–8.5 ppm).

- FT-IR : Identify functional groups (e.g., C=O stretching at ~1680 cm⁻¹, C-N vibrations at ~1550 cm⁻¹) .

- XRD : Confirm crystal structure, as demonstrated for analogous thiazolium salts .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl, hydroxyethyl, methyl groups) influence enzymatic interactions?

Comparative studies on thiazolium derivatives reveal that substituents modulate enzymatic activity. For example:

- Phosphorylation effects : Phosphorylated thiamine analogs show higher activity (e.g., 0.70 → 0.87 in non-phosphorylated vs. phosphorylated thiamine) .

- Hydrophilicity : The hydroxyethyl group enhances solubility, potentially improving bioavailability in catalytic or biochemical assays .

- Steric effects : Methyl groups at the 4-position may restrict conformational flexibility, altering substrate binding in enzymes like alkaline phosphatase .

Q. What is the role of the bromide counterion in reactivity, and how does it compare to chloride?

- Solubility : Bromide salts often exhibit higher solubility in polar solvents compared to chlorides due to larger ionic radius and lower lattice energy.

- Catalytic activity : Bromide ions can act as weak Lewis acids in organic reactions, facilitating nucleophilic substitutions (e.g., in aldol additions) .

- Stability : Bromide’s lower electronegativity may reduce hygroscopicity compared to chloride salts .

Q. How can computational methods guide the design of thiazolium-based catalysts?

- DFT calculations : Model charge distribution on the thiazolium ring to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Simulate interactions with enzyme active sites (e.g., alkaline phosphatase) to optimize substituent placement .

- QSAR : Correlate substituent electronic parameters (Hammett constants) with catalytic efficiency in reactions like aldehyde additions .

Q. What strategies resolve contradictions in reactivity data across studies?

- Control experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) to isolate variables.

- Byproduct analysis : Use LC-MS to identify intermediates or degradation products that may skew results.

- Cross-validation : Compare data with structurally analogous compounds (e.g., 3-benzyl-4-methyl derivatives) to identify trends .

Q. Methodological Considerations

- Synthetic optimization : Use tetra-n-butyl ammonium bromide as a phase-transfer catalyst to enhance reaction yields .

- Enzymatic assays : Pre-incubate the compound with phosphatases to assess phosphorylation-dependent activity changes .

- Counterion screening : Test bromide vs. tetrafluoroborate or hexafluorophosphate salts to balance solubility and reactivity .

属性

IUPAC Name |

2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQRQMLWZJQQKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC(=C1C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968844 | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54016-70-5 | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54016-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054016705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。